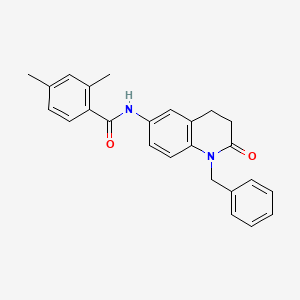

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSVDLXHAYOHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide Moiety: The final step involves the acylation of the quinoline derivative with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alkoxides, in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent research highlights various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.

Anticancer Potential

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has been evaluated for its anticancer properties. Research indicates that compounds with a quinoline core can intercalate with DNA and inhibit cancer cell proliferation. In vitro studies have shown promising results against human cancer cell lines, suggesting potential as a chemotherapeutic agent.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of quinoline derivatives. Preliminary studies suggest that such compounds may exhibit activity against neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Case Studies

Several case studies provide insights into the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory concentrations (MIC values) that suggest its potential as an antimicrobial agent .

- Anticancer Activity : In vitro tests on human colorectal carcinoma cell lines revealed that derivatives of this compound exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating stronger anticancer potential .

- Neuroprotective Studies : Research focusing on neurodegenerative models has shown that quinoline derivatives can protect neuronal cells from apoptosis induced by toxic agents, highlighting their potential in treating diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Thiophene-2-carboximidamide Analogue ()

The compound (S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (MW: 369.2 g/mol) differs in its substituents:

- Amide group : The thiophene-2-carboximidamide moiety introduces sulfur-based aromaticity, contrasting with the target compound’s 2,4-dimethylbenzamide. This may alter solubility (e.g., logP) or metabolic stability.

- Chirality : The compound is enantiomerically resolved (ee >99%), whereas the target compound’s stereochemical profile is unspecified. Chirality can critically impact biological activity, as seen in the distinct optical rotations ([α] values) of the enantiomers .

Tetrahydroisoquinolin-linked Propionamide ()

The compound (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (MW: 363.45 g/mol) features:

- Propionamide vs. benzamide : The shorter aliphatic chain in the propionamide may reduce steric hindrance, favoring different interactions.

Tabulated Comparison of Key Attributes

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core with a benzyl group and a dimethylbenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 378.48 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is particularly relevant in the context of kinases, where it competes with adenosine triphosphate (ATP) for binding, disrupting crucial cellular signaling pathways.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, potentially inhibiting DNA replication and transcription. This property can lead to anticancer effects by preventing cell proliferation .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzyl or dimethylbenzamide moieties can significantly alter its potency and selectivity for various biological targets. For example:

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

The synthesis typically involves constructing the tetrahydroquinoline core followed by benzamide coupling. Critical steps include:

- Reduction of nitro intermediates : Use hydrogen gas with palladium on carbon (Pd/C) for catalytic hydrogenation, ensuring inert conditions (e.g., argon atmosphere) to prevent side reactions .

- Amide bond formation : Employ coupling reagents like EDCI/HOBt or DCC to activate the carboxylic acid moiety of 2,4-dimethylbenzoic acid for reaction with the tetrahydroquinoline amine .

- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate high-purity product .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- 1H/13C NMR : Verify the presence of diagnostic signals, such as the benzyl CH2 protons (~δ 3.8–4.2 ppm), the tetrahydroquinoline carbonyl (δ ~170 ppm in 13C), and aromatic protons from the 2,4-dimethylbenzamide group (δ 6.8–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., m/z calculated for C25H24N2O2: 384.18) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl stretching frequencies (~1650–1700 cm⁻¹) for the amide and lactam groups .

Q. What strategies optimize yield in the final coupling step?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to amine to account for potential side reactions .

- Temperature control : Maintain reactions at 0–25°C to minimize thermal decomposition of reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3) on the benzyl ring to improve binding affinity to targets like serotonin receptors .

- Side-chain variations : Replace the 2,4-dimethylbenzamide with heteroaromatic groups (e.g., thiophene) to modulate lipophilicity and metabolic stability .

- Stereochemical analysis : Use chiral SFC (supercritical fluid chromatography) with columns like Chiralpak AD-H to separate enantiomers and evaluate their pharmacological profiles .

Q. What computational methods predict the compound’s binding mode to biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger to simulate interactions with receptors (e.g., orexin-1 or 5-HT1A), focusing on hydrogen bonds with the tetrahydroquinoline carbonyl and hydrophobic contacts with the benzyl group .

- MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological assay data?

- Orthogonal assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or ITC) to distinguish off-target effects .

- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity measurements .

- Crystallography : Solve the X-ray structure of the compound bound to its target (e.g., HDAC enzymes) to clarify binding motifs. SHELX programs are recommended for refinement .

Methodological Considerations

Q. What analytical approaches are critical for assessing purity in complex reaction mixtures?

- HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in H2O + 0.1% formic acid) to detect impurities at 254 nm .

- NMR relaxation experiments : Apply T1 and T2 measurements to identify low-level contaminants .

Q. How do physicochemical properties (e.g., logP, PSA) influence in vitro assays?

- logP (≈3.2) : Indicates moderate lipophilicity, suggesting compatibility with cell membrane penetration. Adjust via substituents (e.g., -OH for PSA ↑) to enhance solubility .

- Polar surface area (PSA ≈ 60 Ų) : Predicts blood-brain barrier permeability using the Rule of Five, critical for CNS-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.